Bergenin, also known as cuscutin, is a glycosidic derivative of trihydroxybenzoic acid and is specifically characterized as the C-glycoside of 4-O-methyl gallic acid. Its chemical formula is and it has been isolated from several plant species, particularly from the Bergenia genus, including Bergenia ciliata and Bergenia ligulata, as well as from the stem bark of Dryobalanops aromatica and other plants like Ardisia elliptica and Mallotus japonicus . Bergenin has garnered attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and immunomodulatory effects .
Bergenin is a naturally occurring C-glycosyl flavone found in various plants, including certain species of Crataegus (hawthorn), Terminalia (myrobalan), and Bauhinia []. It has gained interest in the scientific community for its potential biological properties. Here's a look at some areas of research on Bergenin:
Studies suggest that Bergenin may possess anti-inflammatory properties. For instance, research has indicated its ability to reduce inflammation in mice with colitis []. However, more research is needed to understand the mechanisms behind these effects and their potential application in human health [].
Bergenin exhibits antioxidant properties in various in vitro studies [, ]. Antioxidants help protect cells from damage caused by free radicals. More research is needed to determine how these in vitro findings translate to biological effects within the body [, ].
Bergenin exhibits a wide range of biological activities, making it a compound of significant interest in pharmacology. It has been shown to possess:
These activities have been validated through both in vitro and in vivo studies, highlighting its potential therapeutic applications.
The synthesis of bergenin can be achieved through several methods:
These methods are crucial for producing bergenin at scale for research and therapeutic purposes.
Bergenin has several applications across different fields:
Research on bergenin's interactions with other compounds reveals its potential synergistic effects when combined with other phytochemicals. Interaction studies have shown that bergenin can enhance the bioavailability of certain drugs while also exhibiting protective effects against drug-induced toxicity . Additionally, its role in modulating the immune system suggests possible interactions with immunotherapeutic agents.
Bergenin shares structural similarities with several other compounds, which can be compared based on their biological activities and chemical structures:
Compound | Structure Type | Biological Activity | Source |
---|---|---|---|
Bergenin | C-glycoside | Antioxidant, anti-inflammatory | Bergenia species |
Norbergenin | O-demethylated derivative | Antioxidant | Derived from bergenin |
Gallic Acid | Trihydroxybenzoic acid | Antioxidant, antimicrobial | Various plants |
Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Onions, apples |
Rutin | Flavonoid glycoside | Antioxidant, vascular protective | Buckwheat |
Bergenin is unique due to its specific C-glycosidic structure which contributes to its distinctive pharmacological profile compared to these similar compounds. Its diverse biological activities make it a valuable compound for further research and application in medicine and health sciences .
Cell Line/Cancer Type | IC50/Concentration (μM) | Key Molecular Targets |
---|---|---|
HeLa (Cervical) | 30 (62.16% apoptosis) | STAT3, Bax/Bcl-2 |
SiHa (Cervical) | 100-200 | Galectin-3, MMP-9 |
C33A (Cervical) | 100-200 | Galectin-3, MMP-9 |
HCT116 (Colorectal) | Not specified | PI3K/AKT/mTOR |
OSCC (Oral Squamous) | Not specified | HK2, PTEN/AKT |
NSCLC (Lung) | Not specified | Survivin, AKT/Wee1/CDK1 |
MCF-7 (Breast) | >1000 | Inactive |
HepG2 (Liver) | >1000 | Inactive |
Bladder Cancer | Not specified | PPARγ/PTEN/Akt |
Bergenin demonstrates profound immunomodulatory properties, particularly in enhancing T helper 1 (Th1) and T helper 17 (Th17) immune responses while modulating T-cell proliferation and differentiation.
T Helper Cell Response Enhancement
Bergenin selectively induces interferon-gamma (IFN-γ) and interleukin-17 (IL-17) producing phenotypes in both CD4+ and CD8+ T cells [8] [9]. The compound activates mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase 1/2 (ERK1/2), and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways in infected macrophages, leading to enhanced production of tumor necrosis factor-alpha (TNF-α), nitric oxide, and interleukin-12 (IL-12) [8] [10].
In mycobacterial infection models, bergenin treatment significantly increases antigen-specific CD4+ and CD8+ T cell populations producing IFN-γ and IL-17 [10]. The compound also promotes the production of cytokines that facilitate T helper cell differentiation, including IL-1β and IL-12 for Th1 differentiation, and IL-6 and transforming growth factor-beta (TGF-β) for Th17 differentiation [10].
Immunosuppression Reversal
In cyclophosphamide-induced immunosuppression models, bergenin effectively restores immune function across multiple parameters [11] [12]. The compound significantly increases peritoneal macrophage phagocytosis, T and B lymphocyte proliferation, natural killer (NK) cell activity, and cytotoxic T lymphocyte (CTL) activity [12]. Bergenin treatment reverses the cyclophosphamide-induced decrease in CD4+ and CD8+ T lymphocyte populations, with particular efficacy in restoring the CD4+/CD8+ ratio [12].
Th1/Th2 Balance Modulation
Bergenin demonstrates remarkable ability to modulate the Th1/Th2 cytokine balance. The compound significantly prevents cyclophosphamide-induced reduction in Th1-type cytokines (IFN-γ and IL-2) while reversing the increase in Th2-type cytokines (IL-4 and IL-10) [12]. This restoration of cytokine balance is quantified using the formula: Th1/Th2 = (IFN-γ + IL-2)/(IL-4 + IL-10), with bergenin treatment at 10 and 20 milligrams per kilogram significantly restoring this ratio [12].
Memory T Cell Formation
Bergenin promotes the formation of central memory T cells, which are crucial for long-lasting immune protection [10]. The compound induces CD4+ T central memory (CD4+CD62LloCD44hi) and CD8+ T central memory (CD8+CD62LloCD44hi) cell populations over effector memory cells [10]. This memory T cell enhancement provides the foundation for improved vaccine efficacy and reduced susceptibility to reinfection [13] [10].
Humoral Immune Enhancement
Beyond cellular immunity, bergenin enhances humoral immune responses by increasing serum immunoglobulin M (IgM) and immunoglobulin G (IgG) levels [12]. The compound effectively counteracts cyclophosphamide-induced suppression of these critical antibodies, supporting both primary and secondary immune responses [12].
Table 2: Immunomodulatory Effects on T-Cell Responses
T-Cell Response | Effect | Mechanism |
---|---|---|
CD4+ T cells (IFN-γ) | Enhanced production | MAPK/ERK activation |
CD8+ T cells (IFN-γ) | Enhanced production | MAPK/ERK activation |
CD4+ T cells (IL-17) | Enhanced production | IL-6/TGF-β pathway |
CD8+ T cells (IL-17) | Enhanced production | IL-6/TGF-β pathway |
Th1/Th2 balance | Restored balance | Cytokine modulation |
NK cell activity | Increased | Immune enhancement |
CTL activity | Increased | Immune enhancement |
Memory T cells | Promoted formation | Central memory induction |
Bergenin exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and parasites, with particular selectivity for certain pathogenic organisms.
Bacterial Activity
Bergenin demonstrates selective antibacterial activity with variable efficacy across different bacterial species. Against Escherichia coli, the compound exhibits a minimum inhibitory concentration (MIC) of 31.25 micrograms per milliliter [14]. However, Staphylococcus aureus shows greater resistance with an MIC of 250 micrograms per milliliter [14]. Notably, bergenin appears to lack significant activity against most gram-positive and gram-negative bacteria in several studies [15] [16], suggesting specificity in its antibacterial spectrum.
The compound disrupts microbial cell walls and membranes, leading to cell lysis and death [17]. Additionally, bergenin inhibits the synthesis of nucleic acids and proteins in microorganisms, thereby impeding their growth and proliferation [17]. Semi-synthetic derivatives of bergenin show enhanced antibacterial activity, with 8,10-dihexyl-bergenin and 8,10-didecyl-bergenin displaying promising activities against S. aureus with MIC values of 5.1-6.2 micromolar [18].
Antifungal Properties
Bergenin demonstrates more consistent antifungal activity compared to its antibacterial effects. The compound effectively inhibits Candida species, including Candida albicans with an MIC of 62.5 micrograms per milliliter [15] [14]. Candida tropicalis and Candida guilliermondii also show susceptibility to bergenin treatment [15] [16]. This selective activity against Candida species helps explain the traditional use of bergenin-containing plants for treating infections that commonly affect women [16].
Against filamentous fungi, bergenin shows lower but measurable activity. Aspergillus species, including Aspergillus flavus and Aspergillus nidulans, demonstrate reduced sensitivity compared to yeasts [15] [16]. The compound has been reported to possess antifungal activity against plant pathogenic fungi, suggesting potential agricultural applications [15].
Antiparasitic Effects
Bergenin exhibits significant antimalarial activity against Plasmodium species. In vitro studies demonstrate effective inhibition of Plasmodium falciparum growth with an IC50 of 14.1 micrograms per milliliter, achieving approximately 100% inhibition at 50 micrograms per milliliter [19]. The compound shows low cytotoxicity to erythrocytes and mammalian cells (HeLa and HepG2), with selectivity indices of 887 and 1,355 respectively, indicating promising therapeutic potential [19] [20].
In vivo antimalarial studies using Plasmodium berghei-infected mice show that bergenin administration at 800 milligrams per kilogram daily for six days significantly reduces parasitemia from 35% to 27% [19]. The compound demonstrates good tolerability even at high dosages without detectable adverse effects on treated animals [19].
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of bergenin involve multiple cellular targets. The compound disrupts microbial cell membrane integrity, leading to loss of cellular contents and eventual cell death [17]. Bergenin also interferes with essential biosynthetic processes by inhibiting nucleic acid and protein synthesis in microorganisms [17]. The compound's broad-spectrum activity suggests interaction with fundamental cellular processes common across different microbial species.
Table 3: Antimicrobial and Antiparasitic Activity
Pathogen | MIC/IC50 (μg/mL) | Activity Type |
---|---|---|
Escherichia coli | 31.25 | Bacteriostatic |
Staphylococcus aureus | 250 | Bacteriostatic |
Candida albicans | 62.5 | Antifungal |
Candida tropicalis | Active | Antifungal |
Candida guilliermondii | Active | Antifungal |
Aspergillus flavus | Lower activity | Antifungal |
Aspergillus nidulans | Lower activity | Antifungal |
Plasmodium falciparum | 14.1 (IC50) | Antimalarial |
Plasmodium berghei | In vivo active | Antimalarial |
Bergenin exerts potent anti-inflammatory and antioxidant effects through modulation of key cellular signaling pathways and direct scavenging of reactive species.
Nuclear Factor Kappa B Pathway Inhibition
Bergenin effectively inhibits the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammatory responses. The compound blocks TNF-α-mediated activation of NF-κB signaling and prevents NF-κB nuclear translocation [21]. In lipopolysaccharide-induced mastitis models, bergenin downregulates the phosphorylation of NF-κB and associated pathway proteins [22] [23]. This inhibition results in decreased expression of proinflammatory cytokines including TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) [22] [23].
Mitogen-Activated Protein Kinase Modulation
Bergenin demonstrates complex interactions with MAPK pathways, showing both inhibitory and activating effects depending on the cellular context. In inflammatory conditions, the compound downregulates MAPK signaling pathway proteins to reduce inflammation [22] [23]. However, in antimicrobial immunity, bergenin activates MAPK, ERK1/2, and SAPK/JNK pathways in infected macrophages to enhance protective immune responses [8] [9].
The compound modulates specific MAPK subfamily members including p38, ERK, and JNK in a dose-dependent manner [24]. This selective modulation allows bergenin to provide anti-inflammatory effects while maintaining beneficial immune activation when needed [24].
Sirtuin 1 Activation
Bergenin significantly enhances sirtuin 1 (SIRT1) activity without affecting SIRT1 protein expression levels [21]. This activation leads to decreased acetylation levels of NF-κB-p65 and p53, contributing to the compound's anti-inflammatory effects [21]. SIRT1 activation by bergenin provides neuroprotection in ischemic stroke models by boosting the SIRT1/forkhead box O3 (FOXO3a) pathway [25]. The compound concentration-dependently elevates SIRT1, FOXO3a, signal transducer and activator of transcription 6 (STAT6), and nuclear factor erythroid 2-related factor 2 (Nrf2) expression while reducing NF-κB phosphorylation [25].
Reactive Oxygen Species Scavenging
Bergenin exhibits excellent reactive oxygen species scavenging capacity, particularly against hydroxyl radicals, hydroperoxyl radicals, and superoxide anions [26]. Computational studies demonstrate that norbergenin, a demethylated form of bergenin, shows superior antioxidant capacity through multiple scavenging mechanisms including hydrogen transfer, single electron transfer, sequential proton loss-electron transfer, and radical adduct formation [26].
The compound effectively neutralizes excess reactive oxygen species, providing neuroprotective properties through oxidative stress inhibition [26]. In cyclophosphamide-induced oxidative stress models, bergenin reverses the decline in antioxidant enzyme activities including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [12].
Cyclooxygenase Inhibition
Bergenin exhibits anti-inflammatory activity through inhibition of cyclooxygenase-2 (COX-2), affecting the production of prostaglandins and other inflammatory mediators [20]. This mechanism contributes to the compound's therapeutic effects in inflammatory conditions while potentially reducing gastrointestinal toxicity associated with non-selective cyclooxygenase inhibition.
Nitric Oxide Production Modulation
The compound effectively reduces nitric oxide production in inflammatory contexts while enhancing its production in antimicrobial immunity [8] [22]. This dual modulation allows bergenin to provide anti-inflammatory effects in sterile inflammation while supporting antimicrobial responses when pathogens are present [8] [22].
Table 4: Anti-Inflammatory and Antioxidant Mechanisms
Target/Pathway | Effect | Concentration/Context |
---|---|---|
NF-κB pathway | Inhibited phosphorylation | Various concentrations |
MAPK pathway | Modulated activation | Dose-dependent |
SIRT1 activation | Enhanced activity | Not specified |
TNF-α | Reduced expression | Dose-dependent |
IL-1β | Reduced expression | Dose-dependent |
IL-6 | Reduced expression | Dose-dependent |
Nitric oxide | Decreased production | Dose-dependent |
ROS scavenging | Enhanced capacity | Physiological conditions |
SOD activity | Increased activity | 10-20 mg/kg |
Catalase activity | Increased activity | 10-20 mg/kg |
Bergenin demonstrates significant protective effects against neurodegeneration and cardiac injury through multiple molecular mechanisms involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.
Alzheimer Disease and Cognitive Protection
Bergenin exhibits remarkable neuroprotective effects in Alzheimer disease models through multiple mechanisms. In sodium azide-induced experimental dementia, bergenin administration at 30 and 60 milligrams per kilogram significantly improves cognitive deficits as measured by Morris water maze performance [27]. The compound reduces brain acetylcholinesterase activity with an IC50 of 141.19 micromolar, contributing to enhanced cholinergic neurotransmission [28] [29].
Bergenin significantly reduces amyloid-beta 1-42 levels and alleviates perturbed phosphorylated tau protein levels in brain homogenates [28]. The compound activates peroxisome proliferator-activated receptor gamma (PPARγ) receptors, which contribute to its neuroprotective effects through anti-inflammatory and antioxidant mechanisms [27]. Co-administration of bisphenol A diglycidyl ether (BADGE), a PPARγ antagonist, reverses bergenin's protective effects, confirming the importance of this pathway [27].
Reelin Signaling and Synaptic Function
In transgenic mouse models of Alzheimer disease, bergenin enhances Reelin signaling pathway activation, which is crucial for synaptic plasticity and memory formation [30] [31]. The compound increases Reelin and disabled-1 (Dab-1) expression in hippocampal regions while reducing amyloid-beta aggregation [30] [31]. Fourier transform infrared spectroscopy demonstrates restoration of lipids, proteins, and their derivatives in bergenin-treated mice compared to disease controls [30].
Ischemic Stroke Neuroprotection
Bergenin provides significant protection against ischemic stroke through antioxidative stress and anti-inflammatory mechanisms [25] [32]. In middle cerebral artery occlusion models, bergenin treatment at 10, 20, and 40 milligrams per kilogram significantly improves cognitive, learning, and motor functions while reducing brain edema [25] [32]. The compound suppresses neuronal apoptosis and reduces inflammatory factor production in ischemic brain tissues [25] [32].
Mechanistically, bergenin activates the SIRT1/FOXO3a pathway, leading to enhanced expression of neurotrophic factors including brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF) [25]. The compound also upregulates antioxidant factors while suppressing pro-inflammatory cytokines and oxidative stress mediators [25].
Anti-Apoptotic Mechanisms
Bergenin modulates apoptotic signaling pathways through regulation of B-cell lymphoma 2 (Bcl-2) family proteins. The compound increases anti-apoptotic Bcl-2 expression while decreasing pro-apoptotic Bax levels, leading to reduced caspase-3 activation [30] [31]. In hydrogen peroxide-induced oxidative stress models using HT-22 and PC-12 neuronal cell lines, bergenin pretreatment at 50 and 100 micromolar significantly increases cell viability [30].
Myocardial Ischemia-Reperfusion Protection
Bergenin exerts cardioprotective effects against myocardial ischemia-reperfusion injury through modulation of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [33]. The compound activates the SIRT1/adenosine monophosphate-activated protein kinase/peroxisome proliferator-activated receptor gamma coactivator 1-alpha (SIRT1/AMPK/PGC-1α) pathway to provide myocardial protection [33].
In rat models of myocardial ischemia-reperfusion injury, bergenin pretreatment reduces myocardial pathological damage, oxidative stress, and ferroptosis markers [33]. The compound decreases malondialdehyde and reactive oxygen species levels while increasing glutathione levels and improving cardiac function parameters [33]. These protective effects are inhibited by erastin, a ferroptosis inducer, confirming the importance of ferroptosis modulation in bergenin's cardioprotective mechanism [33].
Mitochondrial Protection
Bergenin provides mitochondrial protection through multiple mechanisms including enhancement of mitochondrial biogenesis and function. The compound reduces mitochondrial dysfunction and ferroptosis in oxygen-glucose deprivation/reoxygenation models using H9C2 cardiac cells [33]. This mitochondrial protection contributes to overall cellular survival and tissue preservation in both cardiac and neuronal injury models.
Table 5: Neuroprotective and Cardioprotective Effects
Protection Type | Measured Parameter | Molecular Mechanism |
---|---|---|
Cognitive function | Morris water maze | PPARγ activation |
Memory enhancement | Spatial learning | Reelin signaling |
Neuronal survival | Apoptosis reduction | Bcl-2/Bax modulation |
Brain edema | Brain water content | Anti-inflammatory |
Myocardial I/R injury | Infarct size | SIRT1/AMPK/PGC-1α |
Cardiac function | Ejection fraction | Ferroptosis inhibition |
Acetylcholinesterase | IC50 = 141.19 μM | Enzyme inhibition |
Amyloid-β reduction | Plaque formation | BACE1 inhibition |
Tau protein levels | Phosphorylation levels | Protein stabilization |
Irritant